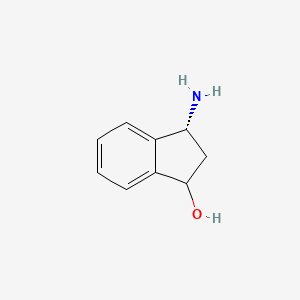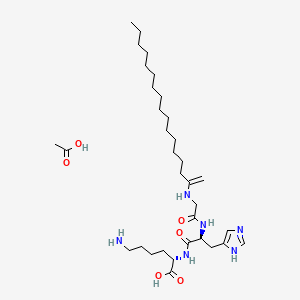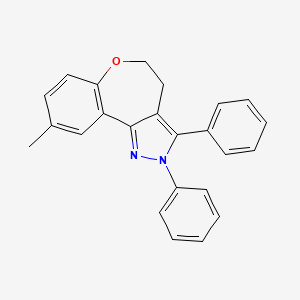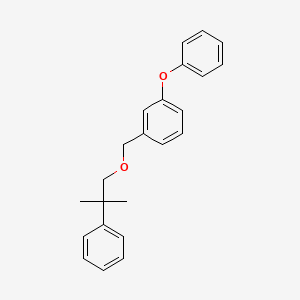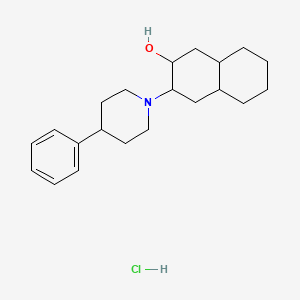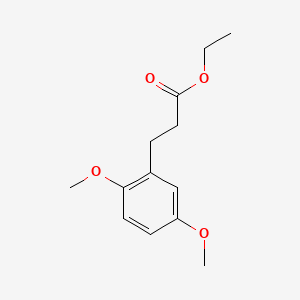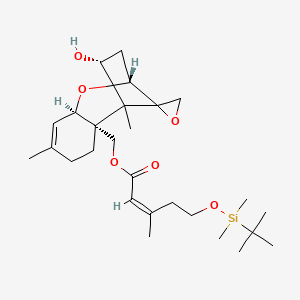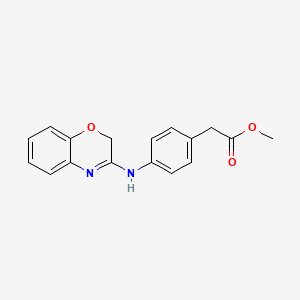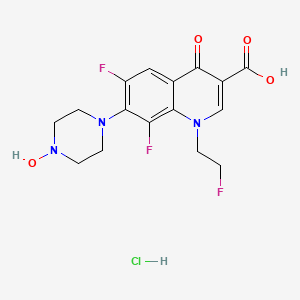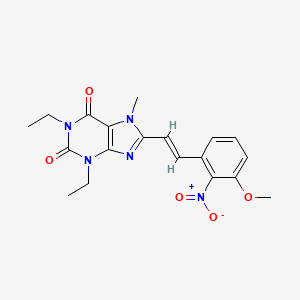
1,3,5-Trithiane-2,4,6-triethanol, alpha,alpha',alpha''-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Trithiane-2,4,6-triethanol, alpha,alpha’,alpha’‘-trimethyl- is a chemical compound with the molecular formula C12H24O3S3. This compound is a derivative of 1,3,5-trithiane, which is a cyclic trimer of thioformaldehyde. The structure of 1,3,5-trithiane-2,4,6-triethanol, alpha,alpha’,alpha’'-trimethyl- consists of a six-membered ring with alternating methylene bridges and thioether groups, with additional ethanol and methyl groups attached to the ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5-Trithiane-2,4,6-triethanol, alpha,alpha’,alpha’'-trimethyl- can be synthesized through the reaction of formaldehyde with hydrogen sulfide, followed by further functionalization with ethanol and methyl groups. The initial step involves the formation of 1,3,5-trithiane by treating formaldehyde with hydrogen sulfide under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional purification steps to ensure the desired purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Trithiane-2,4,6-triethanol, alpha,alpha’,alpha’'-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioether groups to thiols.
Substitution: The compound can undergo substitution reactions where the ethanol or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce thiols .
Aplicaciones Científicas De Investigación
1,3,5-Trithiane-2,4,6-triethanol, alpha,alpha’,alpha’'-trimethyl- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3,5-Trithiane-2,4,6-triethanol, alpha,alpha’,alpha’'-trimethyl- involves its interaction with molecular targets and pathways in biological systems. The compound can act as a source of formaldehyde, which can then participate in various biochemical reactions. Additionally, its sulfur-containing groups can interact with thiol groups in proteins, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Trithiane: The parent compound, which lacks the ethanol and methyl groups.
2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane: A derivative with six methyl groups attached to the ring.
Uniqueness
1,3,5-Trithiane-2,4,6-triethanol, alpha,alpha’,alpha’'-trimethyl- is unique due to the presence of both ethanol and methyl groups, which confer distinct chemical and physical properties. These functional groups enhance its solubility and reactivity compared to its parent compound and other derivatives .
Propiedades
Número CAS |
82168-32-9 |
|---|---|
Fórmula molecular |
C12H24O3S3 |
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
1-[4,6-bis(2-hydroxypropyl)-1,3,5-trithian-2-yl]propan-2-ol |
InChI |
InChI=1S/C12H24O3S3/c1-7(13)4-10-16-11(5-8(2)14)18-12(17-10)6-9(3)15/h7-15H,4-6H2,1-3H3 |
Clave InChI |
DVDHIMUPRQMZKW-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1SC(SC(S1)CC(C)O)CC(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




